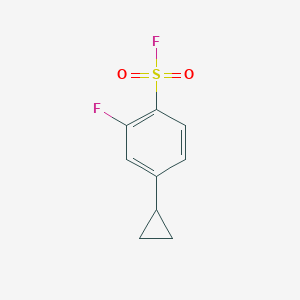

4-Cyclopropyl-2-fluorobenzenesulfonyl fluoride

Description

Properties

IUPAC Name |

4-cyclopropyl-2-fluorobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2S/c10-8-5-7(6-1-2-6)3-4-9(8)14(11,12)13/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVXXBXJMRPTAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)S(=O)(=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Renaissance of the S(VI)-F Bond: Novel Fluorinated Sulfonyl Fluoride Building Blocks for Targeted Covalent Drug Discovery

Executive Summary: The "Sleeping Beauty" of Medicinal Chemistry

For decades, the sulfonyl fluoride functional group (

Unlike its highly reactive cousin, the sulfonyl chloride (

This guide details the physicochemical rationale, synthetic protocols, and application strategies for integrating these novel building blocks into your drug discovery pipeline.

The Chemical Rationale: Physics of the S(VI)-F Bond

To design effective drugs, one must understand the bond at the quantum level. The utility of the sulfonyl fluoride stems from the unique properties of the fluorine atom attached to the hexavalent sulfur.

Stability vs. Reactivity

The S(VI)-F bond is significantly stronger (approx. 130 kcal/mol) than the S(VI)-Cl bond. However, the high electronegativity of fluorine creates a polarized dipole, making the sulfur center electrophilic.

-

Hydrolytic Stability: The S-F bond is kinetically stable in water at neutral pH. This allows these building blocks to circulate in biological systems (plasma) without premature "warhead detonation," a common failure mode for acrylamides or epoxides.

-

The "Fluorine Effect": The small atomic radius of fluorine (1.47 Å van der Waals radius) mimics hydrogen/hydroxyl groups sterically but drastically alters the lipophilicity (LogP) and pKa of adjacent protons, improving membrane permeability.

The Activation Mechanism (SuFEx)

The S-F bond does not react indiscriminately. It requires a "key" to unlock it. In a protein binding pocket, this key is often a hydrogen-bond network that stabilizes the fluoride leaving group, or a specific juxtaposition of a nucleophilic side chain (e.g., Tyr-OH or Lys-NH2).

Mechanism Visualization: The following diagram illustrates the SuFEx activation cycle within a protein binding pocket.

Figure 1: The SuFEx activation mechanism.[1][2][3] The R-SO2F warhead remains inert until specific non-covalent binding places it in proximity to a nucleophile, facilitating the ejection of fluoride.

Synthetic Methodologies: Accessing the Building Blocks

Reliable access to high-purity sulfonyl fluorides is critical. Below are two field-validated protocols: one for traditional synthesis and one utilizing modern shelf-stable reagents.

Protocol A: Traditional Halogen Exchange (KHF2 Method)

Best for: Converting existing sulfonyl chlorides to fluorides.

Reagents:

-

Sulfonyl Chloride precursor (R-SO2Cl)

-

Potassium Bifluoride (KHF2) - Caution: Corrosive[4]

-

Acetonitrile (MeCN) / Water

Step-by-Step Workflow:

-

Preparation: Dissolve the sulfonyl chloride (1.0 equiv) in a 1:1 mixture of MeCN and Water.

-

Addition: Add KHF2 (2.0 - 4.0 equiv) in a single portion.

-

Reaction: Stir vigorously at room temperature.

-

Note: Reaction time varies from 30 mins to 4 hours. Monitor by TLC (the fluoride is often more polar) or 19F-NMR.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

-

Purification: Flash column chromatography (usually silica gel is stable to these compounds).

Protocol B: The "Green" Reagent Approach (AISF)

Best for: Installing -SO2F directly onto phenols or amines without using toxic sulfuryl fluoride gas.

Reagent: AISF ([4-(Acetylamino)phenyl]imidodisulfuryl difluoride) is a crystalline, shelf-stable solid.[5]

Step-by-Step Workflow:

-

Setup: In a round-bottom flask, dissolve the phenol/amine substrate (1.0 equiv) in dry THF or DCM.

-

Base: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv).

-

Fluorosulfonylation: Add AISF (1.1 equiv) at 0°C, then warm to room temperature.

-

Outcome: The reaction typically completes in <1 hour, yielding the aryl fluorosulfate (Ar-O-SO2F) or sulfamoyl fluoride (R-NH-SO2F).

Case Studies in Drug Discovery

Targeting "Undruggable" Residues: Beyond Cysteine

Traditional covalent drugs (e.g., Ibrutinib) target Cysteine.[2][6][7] However, Cysteine is rare on protein surfaces. Sulfonyl fluorides open the door to targeting Tyrosine (Tyr) , Lysine (Lys) , and Histidine (His) .[3][7]

Data Comparison: Warhead Reactivity

| Warhead Type | Target Residue(s) | Stability (Plasma) | Reactivity Profile |

| Acrylamides | Cysteine (Thiol) | Moderate | High (Michael Acceptor) |

| Epoxides | Cys, His, Glu | Low | Promiscuous |

| Sulfonyl Fluoride | Tyr, Lys, His, Ser | High | Context-Specific (SuFEx) |

Case Study: Ral GTPase Inhibition

Ras-like (Ral) GTPases were long considered undruggable due to a lack of accessible Cysteines.[2]

-

Strategy: Researchers identified a Tyrosine residue (Tyr-82) in the binding pocket of RalB.

-

Execution: A library of aryl sulfonyl fluorides was screened.

-

Result: A specific fluorinated scaffold positioned the

group adjacent to Tyr-82, resulting in a covalent bond that locked the protein in an inactive state.[2] This validated the "tyrosine-targeting" capability of SuFEx agents.[8]

Experimental Workflow: Library Generation

To deploy these building blocks effectively, a modular "Hub-and-Spoke" approach is recommended.

Workflow Diagram: This diagram outlines the synthesis of a SuFEx-enabled library for fragment screening.

Figure 2: Modular workflow for generating SuFEx libraries. The stable S-F hub allows for either direct screening as a covalent probe or further elaboration into diverse libraries.

References

-

Sharpless, K. B., et al. (2014).[1][6][9] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

-

Jones, L. H., et al. (2021). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

-

Qin, H. L., et al. (2018). "Emerging Roles of S(VI) Fluorides in Drug Discovery." Journal of Medicinal Chemistry. Link

-

Dong, J., et al. (2014).[6] "SuFEx-Based Strategies for Drug Discovery." Nature Reviews Chemistry. Link

-

Bum-Hee, L., et al. (2020). "Covalent Inhibition of Ral GTPase." Proceedings of the National Academy of Sciences (PNAS). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 6. Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery | Department of Chemistry [chem.uga.edu]

- 7. researchgate.net [researchgate.net]

- 8. A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2 - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00440C [pubs.rsc.org]

- 9. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]

An In-depth Technical Guide to 4-Cyclopropyl-2-fluoro phenyl sulfonyl fluoride: Synthesis, Applications, and Sourcing for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-cyclopropyl-2-fluoro phenyl sulfonyl fluoride, a specialized chemical compound with significant potential in medicinal chemistry and drug discovery. Authored for an audience of researchers, scientists, and drug development professionals, this document delves into the synthesis, chemical properties, and applications of this molecule, while also addressing the practical aspects of sourcing and handling.

Introduction: The Strategic Value of Fluorine and Cyclopropyl Moieties in Drug Design

The strategic incorporation of fluorine and cyclopropyl groups into molecular scaffolds is a well-established strategy in modern drug discovery. Fluorine's unique electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. The cyclopropyl ring, a small, strained carbocycle, offers a rigid conformational constraint that can improve potency and selectivity while also favorably impacting metabolic pathways.[1] The combination of these two motifs in 4-cyclopropyl-2-fluoro phenyl sulfonyl fluoride creates a versatile building block for the synthesis of novel therapeutic agents.

The sulfonyl fluoride group is a key reactive handle, enabling covalent linkages with biological targets or serving as a precursor for a variety of other functional groups.[2] This reactivity, combined with the desirable physicochemical properties imparted by the fluoro and cyclopropyl substituents, makes this compound a valuable tool for medicinal chemists.

Physicochemical Properties and Handling

| Property | Predicted Value/Characteristic | Citation |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. | [4] |

| Molecular Formula | C₉H₈F₂O₂S | |

| Molecular Weight | ~218.22 g/mol | |

| Solubility | Expected to be soluble in common organic solvents. | [4] |

| Stability | Moderately stable under standard conditions, but sensitive to moisture. Hydrolysis can occur, releasing hydrogen fluoride. | [4] |

Safe Handling and Storage:

Sulfonyl fluorides are reactive compounds and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.[3]

-

In case of exposure: In case of contact with skin or eyes, flush immediately with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.

Synthesis of 4-Cyclopropyl-2-fluoro phenyl sulfonyl fluoride

A plausible synthetic route to 4-cyclopropyl-2-fluoro phenyl sulfonyl fluoride would likely involve a multi-step process, leveraging established methodologies for the formation of sulfonyl fluorides and the introduction of the cyclopropyl group.

A potential synthetic pathway is outlined below:

A potential synthetic route.

Step-by-step Methodology:

-

Fluorination of the Sulfonyl Chloride: The synthesis would likely commence with a commercially available starting material such as 4-bromo-2-fluorobenzenesulfonyl chloride. The sulfonyl chloride would be converted to the corresponding sulfonyl fluoride. A common method for this transformation is halide exchange using a fluoride source like potassium fluoride (KF) in an aprotic polar solvent.[6]

-

Introduction of the Cyclopropyl Group: The subsequent step would involve a cross-coupling reaction to introduce the cyclopropyl moiety. A Suzuki-Miyaura coupling reaction using cyclopropylboronic acid in the presence of a palladium catalyst and a suitable base would be a standard and effective approach.

Alternative Synthetic Strategies:

Other synthetic strategies could also be envisioned, such as the direct fluorosulfonylation of a cyclopropyl-substituted aromatic precursor.[7] The choice of synthetic route would depend on the availability of starting materials, desired scale, and laboratory capabilities.

Applications in Research and Drug Development

The primary application of 4-cyclopropyl-2-fluoro phenyl sulfonyl fluoride is as a building block in the synthesis of more complex molecules for drug discovery.

Key Application Areas:

-

Covalent Inhibitors: The sulfonyl fluoride moiety can act as a "warhead" to form covalent bonds with specific amino acid residues (such as serine, threonine, or tyrosine) in protein targets. This can lead to highly potent and selective inhibitors.

-

Click Chemistry: Sulfonyl fluorides can participate in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a powerful tool for rapidly generating libraries of compounds for high-throughput screening.[2]

-

Scaffold for Medicinal Chemistry: The 4-cyclopropyl-2-fluoro phenyl core provides a rigid and metabolically stable scaffold that can be further elaborated to explore structure-activity relationships (SAR) in a drug discovery program.

Key application areas for the title compound.

Supplier and Pricing Analysis

Potential Sourcing Strategies:

-

Custom Synthesis: Researchers can contract with custom synthesis companies to prepare the compound on a fee-for-service basis. Several companies specialize in the synthesis of fluorinated and cyclopropyl-containing building blocks.

-

Building Block Approach: Alternatively, researchers can procure advanced intermediates and perform the final synthetic steps in-house.

Pricing of Related Compounds:

To provide a cost estimation for custom synthesis, the pricing of structurally similar, commercially available compounds can be considered.

| Compound | Supplier Example(s) | Purity | Price (USD, approx.) | Citation |

| 4-Fluorobenzenesulfonyl fluoride | CymitQuimica, ChemScene | ≥98% | $50 - $300 per gram | [3][4] |

| 4-Chloro-2-fluorobenzenesulfonyl fluoride | Sigma-Aldrich | 95% | Contact for pricing | |

| 4-Cyclopropyl-2-fluorobenzonitrile | SynThink, BLD Pharm | >95% | Contact for pricing | [8][9][10] |

| 4-Cyclopropyl-2-fluorobenzoic acid | AChemBlock | 97% | Contact for pricing | [11] |

| N-Cyclopropyl-2-fluorobenzenesulfonamide | Parkway Scientific | >95% | $195 per gram | [12] |

Note: Prices are subject to change and may vary significantly between suppliers and based on the quantity ordered. The prices listed are for small, research-scale quantities.

Conclusion

4-cyclopropyl-2-fluoro phenyl sulfonyl fluoride represents a valuable and highly functionalized building block for researchers at the forefront of drug discovery. While not a readily available stock chemical, its synthesis is achievable through established chemical methodologies. The unique combination of a reactive sulfonyl fluoride handle with the beneficial properties of fluoro and cyclopropyl substituents makes it a compelling starting material for the development of novel covalent inhibitors and other targeted therapeutics. Researchers interested in utilizing this compound should engage with custom synthesis providers to facilitate its procurement.

References

-

PubChem. (n.d.). 4-Fluorobenzenesulfonyl fluoride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorosulfonation. Retrieved from [Link]

-

ChemRxiv. (2024). Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. Retrieved from [Link]

- Google Patents. (n.d.). US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.

-

Southern Illinois University Edwardsville. (n.d.). Synthesis of A Cyclopropane Ring Fluorinated Pyrethroid Derivative. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). A general approach to nitrile- and sulfonyl fluoride-substituted cyclopropanes. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalyst‐free One‐Pot Synthesis of Sulfonyl Fluorides from Triazenes via Multicomponent Reaction. Retrieved from [Link]

-

Labware E-shop. (n.d.). 4-Fluorobenzenesulfonyl chloride, 98%. Retrieved from [Link]

- Future Medicinal Chemistry. (2025, November 27).

- Molecules. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

-

PubChemLite. (n.d.). N-cyclopropyl-4-fluorobenzene-1-sulfonamide (C9H10FNO2S). Retrieved from [Link]

Sources

- 1. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR [m.chemicalbook.com]

- 2. 环丙烷磺酰氟 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. CAS 368-85-4: 4-fluorobenzenesulfonyl fluoride [cymitquimica.com]

- 5. 4-Fluorobenzenesulfonyl fluoride | C6H4F2O2S | CID 3081942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination - Google Patents [patents.google.com]

- 7. Sulfonyl fluoride synthesis by fluorosulfonation [organic-chemistry.org]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. 1394068-31-5|4-Cyclopropyl-2-fluorobenzonitrile|BLD Pharm [bldpharm.com]

- 10. 4-Cyclopropyl-2-fluorobenzonitrile | 1394068-31-5 [chemicalbook.com]

- 11. 4-cyclopropyl-2-fluorobenzoic acid 97% | CAS: 1247927-81-6 | AChemBlock [achemblock.com]

- 12. 1156113-64-2|N-Cyclopropyl-2-fluorobenzenesulfonamide: In Stock [parkwayscientific.com]

The Alchemist's Choice: A Comparative Analysis of 4-Cyclopropyl-2-fluorobenzenesulfonyl Halides in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the choice of a single atom can dramatically alter the course of a drug discovery program. This is particularly true for the reactive handles used to construct complex molecular architectures. Among these, sulfonyl halides stand out as versatile electrophiles for the formation of sulfonamides, a privileged motif in a vast number of therapeutic agents. This technical guide provides a deep dive into the nuanced differences between two closely related yet functionally distinct building blocks: 4-cyclopropyl-2-fluorobenzenesulfonyl chloride and its corresponding fluoride .

As drug development professionals, understanding the subtle yet critical disparities in their reactivity, stability, and handling is paramount for efficient and successful synthesis campaigns. This guide will explore the underlying chemical principles that govern their behavior, provide practical experimental insights, and offer a comparative framework to aid in the rational selection of the appropriate reagent for a given synthetic challenge.

The Tale of Two Halides: A Molecular Introduction

At the heart of our discussion are two molecules that share a common scaffold but differ in a single, crucial position: the halide attached to the sulfonyl group.

Table 1: Physicochemical Properties of 4-Cyclopropyl-2-fluorobenzenesulfonyl Halides and Related Analogs

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |

| 4-Cyclopropyl-2-fluorobenzene-1-sulfonyl chloride | 2168418-36-6 | C₉H₈ClFO₂S | 234.68 | Not specified | Not specified |

| 4-Chloro-2-fluorobenzenesulfonyl chloride | 141337-26-0 | C₆H₃Cl₂FO₂S | 229.06 | Solid | 34-38 |

| 4-Fluorobenzenesulfonyl chloride | 349-88-2 | C₆H₄ClFO₂S | 194.61 | White to light brown crystalline low melting mass | 33-35[1] |

| Cyclopropanesulfonyl chloride | 139631-62-2 | C₃H₅ClO₂S | 140.59 | Not specified | Not specified |

| 4-Chloro-2-fluorobenzenesulfonyl fluoride | 447460-39-1 | C₆H₃ClF₂O₂S | 212.60 | Liquid | Not specified |

| 4-Fluorobenzenesulfonyl fluoride | 368-85-4 | C₆H₄F₂O₂S | 178.16 | Colorless to pale yellow liquid | Not specified[2] |

The shared 4-cyclopropyl-2-fluoro-phenyl core is a deliberate design element in medicinal chemistry. The cyclopropyl group often enhances metabolic stability, improves potency, and can favorably influence the conformation of a molecule to improve binding to its biological target. The ortho-fluoro substituent can modulate the pKa of adjacent functional groups, influence intermolecular interactions through hydrogen bonding or dipole-dipole interactions, and block metabolic attack at that position.

The key difference lies in the sulfonyl halide (-SO₂X, where X is Cl or F). This seemingly minor change has profound implications for the molecule's reactivity and stability.

Reactivity and Stability: A Balancing Act

The fundamental difference between sulfonyl chlorides and sulfonyl fluorides lies in the nature of the sulfur-halogen bond. The S-F bond is significantly stronger and more polarized than the S-Cl bond. This has two major consequences:

-

Enhanced Stability of Sulfonyl Fluorides: Aryl sulfonyl fluorides are markedly more stable than their chloride counterparts. They are generally resistant to hydrolysis and thermolysis.[3] In contrast, sulfonyl chlorides are highly susceptible to hydrolysis, often fuming in moist air to release corrosive hydrogen chloride gas. This heightened stability makes sulfonyl fluorides easier to handle and store, and they are compatible with a wider range of reaction conditions, including aqueous environments.

-

Modulated Reactivity: Sulfonyl chlorides are highly reactive electrophiles, readily undergoing nucleophilic substitution with a wide range of nucleophiles such as amines, alcohols, and thiols.[4] This high reactivity, while synthetically useful, can sometimes lead to a lack of selectivity in complex molecules with multiple nucleophilic sites.

Sulfonyl fluorides, on the other hand, exhibit a more "tunable" reactivity. While they are generally less reactive than sulfonyl chlorides, their reaction with nucleophiles can be effectively promoted under specific conditions, often requiring a base or a catalyst. This attenuated reactivity allows for greater chemoselectivity, enabling the targeted modification of a specific functional group in a multifunctional molecule.[3][5]

This unique stability-reactivity profile has led to the emergence of sulfonyl fluorides as key players in the field of "click chemistry," specifically in Sulfur(VI) Fluoride Exchange (SuFEx) reactions.[1][6] SuFEx chemistry allows for the rapid and reliable formation of strong covalent bonds under mild conditions, making it a powerful tool for drug discovery and chemical biology.[7][8]

Synthesis Strategies: Forging the Tools

The choice between the sulfonyl chloride and fluoride often begins in the synthetic planning phase.

Synthesis of 4-Cyclopropyl-2-fluorobenzenesulfonyl Chloride

The synthesis of aryl sulfonyl chlorides is a well-established transformation. A common method involves the chlorosulfonation of the corresponding arene. For 4-cyclopropyl-2-fluorobenzene, this would involve reaction with chlorosulfonic acid.

Caption: General workflow for the synthesis of an aryl sulfonyl chloride.

Experimental Protocol: General Procedure for Chlorosulfonation

-

Reaction Setup: In a fume hood, a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas) is charged with the starting arene (4-cyclopropyl-2-fluorobenzene).

-

Cooling: The flask is cooled in an ice bath to 0°C.

-

Addition of Reagent: Chlorosulfonic acid (typically 2-5 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time (e.g., 1-4 hours) until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: The reaction mixture is carefully poured onto crushed ice with vigorous stirring.

-

Extraction: The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are washed with water, brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude sulfonyl chloride, which may be purified further by crystallization or chromatography.

Synthesis of 4-Cyclopropyl-2-fluorobenzenesulfonyl Fluoride

Aryl sulfonyl fluorides are most commonly prepared from the corresponding sulfonyl chlorides via a halide exchange reaction.

Caption: General workflow for the synthesis of an aryl sulfonyl fluoride.

Experimental Protocol: General Procedure for Halide Exchange [9]

-

Reaction Setup: A round-bottom flask is charged with the 4-cyclopropyl-2-fluorobenzenesulfonyl chloride, a fluoride source (e.g., potassium fluoride, cesium fluoride, or potassium bifluoride; typically 2-4 equivalents), and a suitable solvent (e.g., acetonitrile, sulfolane, or an ionic liquid).

-

Heating: The reaction mixture is heated to an elevated temperature (e.g., 80-150°C) and stirred for several hours. The progress of the reaction can be monitored by TLC, GC-MS, or ¹⁹F NMR spectroscopy.

-

Work-up: After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts.

-

Extraction: The filtrate is diluted with water and extracted with an organic solvent.

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by distillation or column chromatography to yield the desired sulfonyl fluoride.

Comparative Reactivity in Sulfonamide Formation

The synthesis of sulfonamides is a cornerstone application of sulfonyl halides. The choice between the chloride and fluoride will dictate the reaction conditions required.

Caption: Comparative workflow for sulfonamide formation.

As illustrated, sulfonamide formation from 4-cyclopropyl-2-fluorobenzenesulfonyl chloride is typically rapid and can often be performed at room temperature with a mild base like triethylamine or pyridine.

In contrast, the reaction with 4-cyclopropyl-2-fluorobenzenesulfonyl fluoride generally requires more forcing conditions. This may involve the use of a stronger, non-nucleophilic base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), and/or elevated temperatures. This difference in reactivity is a key consideration in the design of a synthetic route, especially when dealing with sensitive substrates.

Safety and Handling: A Prudent Approach

Both sulfonyl chlorides and fluorides should be handled with care in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Table 2: General Safety and Handling Comparison

| Feature | 4-Cyclopropyl-2-fluorobenzenesulfonyl chloride (and related chlorides) | 4-Cyclopropyl-2-fluorobenzenesulfonyl fluoride (and related fluorides) |

| Primary Hazard | Corrosive, moisture-sensitive.[4][10][11] | Corrosive.[12] |

| Reaction with Water | Reacts readily, often violently, to produce HCl gas.[4][13] | Hydrolyzes slowly, releasing HF.[2] |

| Storage | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[13] | Store in a tightly sealed container in a cool, dry place.[14] |

| Handling | Avoid contact with moisture. Use of a glove box or dry techniques is recommended for sensitive applications. | More tolerant to atmospheric moisture for short periods, but prolonged exposure should be avoided. |

The high moisture sensitivity of sulfonyl chlorides necessitates more stringent handling procedures to prevent decomposition and the release of corrosive HCl gas. While sulfonyl fluorides are more stable, they can still hydrolyze, particularly under basic or acidic conditions, to release hydrofluoric acid (HF), which is highly toxic and corrosive. Therefore, appropriate precautions must always be taken.

The Verdict: Which Halide to Choose?

The decision to use 4-cyclopropyl-2-fluorobenzenesulfonyl chloride versus its fluoride analog is a strategic one, guided by the specific demands of the synthesis.

Choose the Sulfonyl Chloride when:

-

High reactivity is desired: For simple, robust transformations where chemoselectivity is not a major concern.

-

Cost is a primary driver: Sulfonyl chlorides are often less expensive to produce or purchase.

-

The substrate is not sensitive to acidic byproducts (HCl).

Choose the Sulfonyl Fluoride when:

-

Enhanced stability is required: For multi-step syntheses where the sulfonyl halide moiety must survive various reaction conditions.

-

Chemoselectivity is crucial: When a specific nucleophile needs to be targeted in the presence of other reactive groups.

-

"Click" chemistry applications are intended: For use in SuFEx reactions for bioconjugation or materials science.

-

Aqueous or protic media are involved in subsequent steps.

Conclusion: A Tale of Tunability

The journey from a simple starting material to a complex, life-saving drug is paved with countless decisions. The choice between 4-cyclopropyl-2-fluorobenzenesulfonyl chloride and its fluoride counterpart exemplifies the level of precision required in modern drug discovery. The chloride offers a path of high reactivity and expediency, while the fluoride provides a more measured and selective approach, opening doors to more sophisticated molecular architectures and applications. By understanding the fundamental principles that govern their behavior, and by leveraging the practical insights provided in this guide, researchers can make informed decisions that will ultimately accelerate the discovery of new and effective medicines.

References

-

Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. ChemistrySelect. [Link]

-

SuFEx as a new generation of click chemistry: synthesis and development of linkers. Organic & Biomolecular Chemistry. [Link]

-

Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub. PMC. [Link]

-

Sulfonyl Chloride Definition - Organic Chemistry Key Term... - Fiveable. Fiveable. [Link]

-

Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC. [Link]

-

SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization. Journal of the American Chemical Society. [Link]

-

New modular flow platform for improved SuFEx click chemistry. HIMS. [Link]

-

Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. ProQuest. [Link]

-

A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry. [Link]

-

Unconventional reactivity of sulfonyl fluorides. Spiral. [Link]

-

Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace. [Link]

-

Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate. [Link]

-

4-Fluorobenzenesulfonyl fluoride. PubChem. [Link]

- Process for preparing fluorobenzene-sulfonyl fluorides.

-

Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. ChemRxiv. [Link]

-

Alkyl Sulfonyl Fluorides as Ambiphiles in the Stereoselective, Palladium(II)-Catalyzed Cyclopropanation of Unactivated Alkenes. ChemRxiv. [Link]

-

A simple protocol for stereoselective construction of novel β-sulfanyl vinyl sulfonyl fluorides. Chemical Communications. [Link]

-

Divergent Rearrangements of Cyclopropyl-Substituted Fluoroepoxides Involving C−F Bond Cleavage and Formation. Organic Letters. [Link]

-

4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure. [Link]

-

Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

- 4-[5-(3,5-Difluorophenyl)furan-2-yl]-2,3,7-triazaspiro[4.5]dec-3-en-1-one Hydrochloride. [Source not provided].

- US4369145A - Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.

- EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides.

-

Sulfonyl fluoride synthesis by fluorosulfonation. Organic Chemistry Portal. [Link]

Sources

- 1. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 368-85-4: 4-fluorobenzenesulfonyl fluoride [cymitquimica.com]

- 3. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 6. chemrxiv.org [chemrxiv.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 4-Cyclopropyl-2-fluoropyridine [sigmaaldrich.com]

- 12. Cyclopropanesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 13. fishersci.ch [fishersci.ch]

- 14. chemscene.com [chemscene.com]

Precision Synthesis of 4-Cyclopropyl-2-fluorobenzenesulfonyl Fluoride: A Modular Technical Guide

Executive Summary & Strategic Rationale

The synthesis of 4-Cyclopropyl-2-fluorobenzenesulfonyl fluoride represents a convergence of two high-value motifs in modern drug discovery: the metabolically stable cyclopropyl group (a bioisostere for isopropyl/ethyl) and the sulfonyl fluoride electrophile, the warhead of Sulfur-Fluoride Exchange (SuFEx) click chemistry.

This guide rejects the traditional "chlorosulfonylation of arenes" approach for this specific target.[1] The cyclopropyl ring is acid-sensitive; subjecting a cyclopropyl-arene to excess chlorosulfonic acid (

Instead, we define a "SuFEx-First" Modular Strategy . By installing the robust sulfonyl fluoride (

Retrosynthetic Analysis

The synthetic logic prioritizes the stability of the cyclopropyl ring and the chemoselectivity of the sulfonyl fluoride formation.

-

Disconnection A (C-C Bond Formation): Disconnecting the cyclopropyl group reveals a 4-bromo-2-fluorobenzenesulfonyl fluoride precursor.[1] This allows for a late-stage Suzuki-Miyaura coupling.[1]

-

Disconnection B (S-F Bond Formation): The sulfonyl fluoride is generated from the commercially available 4-bromo-2-fluorobenzenesulfonyl chloride via a mild halide exchange.[1]

Pathway Visualization

Experimental Protocols

Phase 1: The "SuFEx-Anchor" Synthesis

Objective: Convert 4-bromo-2-fluorobenzenesulfonyl chloride to the fluoride.[1] Rationale: Sulfonyl chlorides are labile and prone to hydrolysis.[1][2] Converting to the fluoride creates a "sleeping beauty" electrophile—stable to water, heat, and chromatography, yet reactive toward specific nucleophiles (proteins) when activated.

Reagents:

-

4-Bromo-2-fluorobenzenesulfonyl chloride (1.0 equiv)[1]

-

Potassium Bifluoride (

) (2.5 equiv) -

Acetonitrile (

) / Water (

Protocol:

-

Dissolution: In a round-bottom flask, dissolve 10.0 g of 4-bromo-2-fluorobenzenesulfonyl chloride in 50 mL of MeCN.

-

Activation: Add a solution of

(saturated aqueous) dropwise. The biphasic mixture allows the fluoride anion to transfer at the interface. -

Reaction: Stir vigorously at room temperature (RT) for 3–4 hours. Monitor by TLC (the fluoride is typically more polar) or

NMR (appearance of a triplet/singlet ~ +65 ppm relative to -

Workup: Dilute with EtOAc, wash with water and brine. Dry over

and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc).

-

Note: The product, 4-bromo-2-fluorobenzenesulfonyl fluoride , is a stable crystalline solid or oil.

-

Phase 2: The Cyclopropyl Installation (Suzuki-Miyaura)

Objective: Install the cyclopropyl ring without affecting the

Reagents:

-

4-Bromo-2-fluorobenzenesulfonyl fluoride (1.0 equiv)[1]

-

Cyclopropylboronic acid (1.3 equiv)

- (5 mol%)[3]

-

Tricyclohexylphosphine (

) (10 mol%) or SPhos (for higher activity) - (3.0 equiv)

-

Toluene/Water (3:1)

Protocol:

-

Inert Atmosphere: Flame-dry a reaction vessel and purge with Argon/Nitrogen.

-

Loading: Add the sulfonyl fluoride intermediate, cyclopropylboronic acid,

, ligand, and base. -

Solvent: Add degassed Toluene/Water mixture.[1]

-

Cycling: Heat to 80–90 °C for 12 hours.

-

Quench: Cool to RT, filter through Celite to remove Pd black.

-

Isolation: Extract with EtOAc. Purify via silica gel chromatography.

Data Summary & Validation

| Parameter | Phase 1 (Fluorination) | Phase 2 (Coupling) |

| Limiting Reagent | Sulfonyl Chloride | Sulfonyl Fluoride (Intermed.)[1][2] |

| Key Reagent | Cyclopropylboronic Acid | |

| Catalyst | None | |

| Temp/Time | 25 °C / 4 h | 90 °C / 12 h |

| Yield Target | >90% | 75–85% |

| Critical Safety | HF generation (trace) | Pd waste, Pressure (sealed tube) |

Reaction Pathway Diagram

Scientific Integrity & Troubleshooting (E-E-A-T)

Why not Chlorosulfonylation?

Attempting to react 1-cyclopropyl-3-fluorobenzene with chlorosulfonic acid is a common novice error.[1] The cyclopropyl ring possesses significant "double-bond character" (banana bonds) and is highly susceptible to electrophilic attack and ring-opening in strongly acidic media, leading to complex mixtures of propyl-chain byproducts.[1]

The "SuFEx Stability" Principle

The success of this protocol relies on the inertness of the

Self-Validating QC[1]

- NMR: This is the ultimate diagnostic tool.[1]

References

-

Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link

-

Gutiérrez-González, A., et al. (2024).[1][9][10] "Synthesis of Sulfonyl Fluorides by Fluorination." Organic Letters, 26, 3972-3976.[9][10] Link

-

Li, A. Y. (2002).[1] "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Tetrahedron Letters, 43(23), 4285-4287. Link

-

Molander, G. A., & Gormisky, P. E. (2008). "Suzuki−Miyaura Cross-Coupling of Potassium Cyclopropyl- and Cyclobutyltrifluoroborates." Journal of Organic Chemistry, 73(19), 7481–7485. Link

Sources

- 1. CAS 368-85-4: 4-fluorobenzenesulfonyl fluoride [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. audreyli.com [audreyli.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. mdpi.com [mdpi.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. Sulfonyl fluoride synthesis by fluorosulfonation [organic-chemistry.org]

- 10. Sulfonyl fluoride synthesis by fluorination [organic-chemistry.org]

Methodological & Application

Application Note: Covalent Fragment Screening Using 4-Cyclopropyl-2-fluorobenzenesulfonyl fluoride

Executive Summary

This guide details the application of 4-Cyclopropyl-2-fluorobenzenesulfonyl fluoride (4-C-2-F-BSF) as a representative high-value probe in Covalent Fragment-Based Drug Discovery (FBDD) . Unlike traditional sulfonyl chlorides, which are highly reactive and prone to hydrolysis, the sulfonyl fluoride (SO₂F) warhead utilizes Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1] This moiety is relatively inert in physiological buffer but becomes highly reactive upon specific binding-induced proximity to nucleophilic residues (Tyr, Lys, His, Ser) within a protein pocket.

This protocol focuses on using 4-C-2-F-BSF to interrogate "undruggable" targets by identifying cryptic pockets via Intact Protein Mass Spectrometry (LC-MS) .

Scientific Rationale & Compound Design

The SuFEx Warhead Advantage

The sulfonyl fluoride group acts as a "sleeping beauty" electrophile. It resists hydrolysis in plasma (t₁/₂ > 24h) but undergoes rapid hetero-Michael exchange when the fragment scaffold (the cyclopropyl-benzene core) binds to a protein pocket, positioning the sulfur atom within ~2–3 Å of a nucleophile.

Structural Logic of 4-Cyclopropyl-2-fluorobenzenesulfonyl fluoride

The specific substitution pattern of this fragment is engineered for optimal fragment-to-lead evolution:

| Structural Feature | Function in FBDD |

| Sulfonyl Fluoride (-SO₂F) | Latent Warhead: Targets Tyr (phenol), Lys (amine), His (imidazole), and Ser (hydroxyl). Allows for covalent capture of low-affinity binders.[2] |

| Cyclopropyl Group (C-4) | Hydrophobic Anchor: Provides a rigid, lipophilic motif to probe hydrophobic sub-pockets. It is metabolically superior to alkyl chains (e.g., ethyl/isopropyl) due to resistance against CYP450 benzylic oxidation. |

| Fluorine Atom (C-2) | Electronic Tuning: The electron-withdrawing nature of the ortho-fluorine inductively activates the sulfonyl center, increasing electrophilicity without compromising aqueous stability. It also enables ¹⁹F-NMR screening if MS is not applicable. |

Experimental Workflow

Logic Flow: From Library to Hit Validation

The following diagram illustrates the critical path for screening SuFEx fragments.

Figure 1: High-throughput covalent fragment screening workflow utilizing Intact Protein LC-MS.

Protocol: Intact Protein Mass Spectrometry Screening

Objective: To detect the covalent modification of the target protein by 4-C-2-F-BSF. Detection Logic: The reaction results in the loss of Fluoride (HF).

-

Fragment MW: ~230.2 Da (Example MW)

-

Adduct Mass Shift: + (MW of Fragment - 20 Da [HF]).

-

Specific Shift for 4-C-2-F-BSF: +178.04 Da (approx).

Reagents & Preparation

-

Protein Stock: 10–50 µM purified protein in PBS (pH 7.4). Avoid Tris or buffers with strong nucleophiles if high pH is required; HEPES is preferred.

-

Fragment Stock: 100 mM 4-C-2-F-BSF in DMSO (anhydrous).

-

Control Compound: A known non-covalent binder or a "dead" warhead analog (e.g., sulfonate).

Step-by-Step Procedure

-

Preparation of Reaction Mixture:

-

Dilute Protein Stock to 2 µM in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

-

Add 4-C-2-F-BSF to a final concentration of 50–200 µM (25x to 100x excess).

-

Critical: Keep DMSO concentration < 2% to prevent protein denaturation.

-

-

Incubation:

-

Incubate at 25°C (Room Temp) or 37°C for 24 hours .

-

Note: SuFEx reactions are slower than acrylamides. A 24h time point is standard to capture "proximity-driven" events.

-

-

Quenching (Optional but Recommended):

-

Add Formic Acid to 0.5% final concentration to acidify and stop the reaction immediately prior to injection.

-

-

LC-MS Analysis:

-

Column: C4 or C8 Reverse Phase Column (e.g., Waters XBridge Protein BEH).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% to 95% B over 4–6 minutes (rapid desalting gradient).

-

Detector: ESI-TOF or Orbitrap MS.

-

Data Interpretation (The "Self-Validating" Step)

A true hit is defined by the appearance of a mass peak corresponding to [Protein + Fragment - HF] .

-

Calculation:

-

Threshold: >30% labeling at 24h is typically considered a validated hit for fragment maturation.

Mechanism of Action & Specificity Check

To confirm that 4-C-2-F-BSF is binding to a specific pocket and not just coating the protein surface (non-specific labeling), the following mechanism must be understood and validated.

Figure 2: The proximity-enabled reactivity mechanism. Specificity is validated if denatured protein (lacking the pocket) shows no labeling.

Specificity Validation Protocol

-

Denature Control: Heat protein to 95°C for 5 mins or add 6M Urea.

-

Add Fragment: Add 4-C-2-F-BSF (same concentration as screen).

-

Analyze: If the denatured protein labels significantly, the fragment is acting as a non-specific chaotrope. If labeling is lost upon denaturation, the reaction was pocket-driven .

References

-

Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

-

Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]

-

London, N., et al. (2020). "Covalent fragment screening of SuFEx libraries." Nature Protocols (Contextual reference for methodology). [Link]

-

Lagoutte, P., et al. (2016). "Sulfonyl fluorides as targets for covalent inhibition of enzymes."[3][4][5][6] Current Opinion in Chemical Biology. [Link]

-

Ray-Soni, A., et al. (2023). "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." MDPI Pharmaceuticals. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of fluorosulfates from 4-Cyclopropyl-2-fluorobenzenesulfonyl fluoride precursors

Application Note & Protocol Guide

Topic: Multi-Step Synthesis of Aryl Fluorosulfates from 4-Cyclopropyl-2-fluorobenzenesulfonyl Fluoride Precursors

Audience: Researchers, scientists, and drug development professionals in organic synthesis and medicinal chemistry.

Introduction: The Strategic Importance of Aryl Fluorosulfates

Aryl fluorosulfates (Ar-O-SO₂F) have emerged as exceptionally valuable motifs in modern chemical biology and drug discovery.[1][2] Their unique combination of stability and "clickable" reactivity under specific conditions has positioned them as powerful tools for various applications.[3][4] As key hubs in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, they enable the rapid and efficient construction of complex molecular architectures.[5][6] Furthermore, their ability to act as latent electrophiles allows for the covalent modification of biological targets, including key amino acid residues like tyrosine and lysine, opening new avenues for developing targeted covalent inhibitors and chemical probes.[1][7]

While the direct synthesis of aryl fluorosulfates from phenols is well-established, scenarios may arise where the synthetic starting point is an aryl sulfonyl fluoride (Ar-SO₂F). This guide provides a comprehensive, field-proven, multi-step strategy to convert a 4-Cyclopropyl-2-fluorobenzenesulfonyl fluoride precursor into the corresponding, high-value 4-Cyclopropyl-2-fluorophenyl fluorosulfate. This transformation is not a direct conversion but a robust three-step synthetic sequence:

-

Hydrolysis: Conversion of the aryl sulfonyl fluoride to its corresponding sulfonic acid.

-

Hydroxydesulfonation: Transformation of the sulfonic acid to the key phenol intermediate via alkali fusion.

-

Fluorosulfation: Reaction of the phenol with sulfuryl fluoride to yield the final aryl fluorosulfate product.

This document provides detailed mechanistic insights, step-by-step protocols, and critical safety considerations for each stage of this synthetic pathway.

Overall Synthetic Workflow

The diagram below outlines the complete synthetic pathway from the sulfonyl fluoride precursor to the final fluorosulfate product.

Diagram 1: Three-step synthesis of an aryl fluorosulfate from a sulfonyl fluoride.

Part 1: Hydrolysis of 4-Cyclopropyl-2-fluorobenzenesulfonyl Fluoride

Scientific Rationale

The conversion of a sulfonyl fluoride to a sulfonic acid is a standard hydrolysis reaction. Although the sulfur-fluorine bond in sulfonyl fluorides is significantly more resistant to hydrolysis than the sulfur-chlorine bond in sulfonyl chlorides, the reaction can be effectively driven to completion under basic or acidic conditions with thermal assistance.[8][9] This step is critical as it transforms the relatively inert sulfonyl fluoride into the sulfonic acid, which is amenable to the subsequent C-S bond cleavage required for introducing the phenolic oxygen.

Experimental Protocol 1: Hydrolysis

Materials:

-

4-Cyclopropyl-2-fluorobenzenesulfonyl fluoride (1.0 equiv)

-

Sodium hydroxide (NaOH) (2.5 equiv)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Cyclopropyl-2-fluorobenzenesulfonyl fluoride.

-

Base Addition: Dissolve sodium hydroxide in deionized water (to make a ~2 M solution) and add it to the flask.

-

Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

-

Workup - Quenching: Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5 °C.

-

Acidification: Carefully acidify the aqueous solution to pH ~1 by the slow, dropwise addition of concentrated HCl. A precipitate of the sulfonic acid may form.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-Cyclopropyl-2-fluorobenzenesulfonic acid. The product is often a solid or a viscous oil and may be used in the next step without further purification if purity is deemed sufficient.

Part 2: Conversion to Phenol via Alkali Fusion

Scientific Rationale

The transformation of an aryl sulfonic acid into a phenol is a classic, albeit harsh, industrial process known as alkali fusion. The reaction involves heating the salt of the sulfonic acid with a large excess of a strong base, such as potassium hydroxide (KOH), to temperatures exceeding 300 °C. Mechanistically, this is a nucleophilic aromatic substitution reaction where a hydroxide ion displaces the sulfonate group. The extreme conditions are necessary to overcome the high activation energy for cleaving the strong aromatic carbon-sulfur bond. Careful control of temperature is crucial to prevent decomposition, particularly of sensitive substituents like the cyclopropyl group.

Experimental Protocol 2: Alkali Fusion

⚠️ WARNING: This procedure involves extremely high temperatures and molten, corrosive alkali metals. It must be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, and heat-resistant gloves.

Materials:

-

4-Cyclopropyl-2-fluorobenzenesulfonic acid (1.0 equiv)

-

Potassium hydroxide (KOH) pellets (8-10 equiv)

-

Nickel or silver crucible

-

High-temperature heating mantle with sand bath

-

Concentrated sulfuric acid (H₂SO₄) or HCl

-

Diethyl ether or Dichloromethane (DCM)

Procedure:

-

Preparation: In a nickel crucible, add the potassium hydroxide pellets. Heat carefully in a sand bath until the KOH is completely molten (m.p. ~360 °C).

-

Reactant Addition: Once the KOH is a homogenous melt, slowly and carefully add the 4-Cyclopropyl-2-fluorobenzenesulfonic acid in small portions. The mixture will foam and release water vapor. Use a nickel spatula for stirring.

-

Fusion: After the addition is complete, continue to heat the mixture at 320-350 °C for 1-2 hours until the reaction is complete.

-

Workup - Quenching: Remove the crucible from the heat and allow it to cool until it is just solid. DO NOT let it cool completely, as the solid mass will be very difficult to remove. While still hot, carefully pour the melt into a large beaker containing crushed ice and water. This step is highly exothermic and should be done slowly and behind a safety shield.

-

Acidification: Once the solid has dissolved, cool the solution in an ice bath and carefully acidify with concentrated H₂SO₄ or HCl until the solution is strongly acidic (pH ~1). The desired phenol will precipitate or form an oil.

-

Extraction: Extract the product into a suitable organic solvent like diethyl ether or DCM (3x).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude 4-Cyclopropyl-2-fluorophenol should be purified by flash column chromatography.

Part 3: Synthesis of the Aryl Fluorosulfate

Scientific Rationale

This final step leverages the core reaction of SuFEx chemistry to create the target aryl fluorosulfate.[6][10] The phenol intermediate is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic sulfur center of sulfuryl fluoride (SO₂F₂).[11] This reaction is highly efficient, proceeds under mild conditions, and tolerates a wide variety of functional groups.[12] Given the toxicity and gaseous nature of SO₂F₂, specialized handling techniques are required. An alternative, safer approach involves the ex situ generation of SO₂F₂ from a solid precursor like 1,1′-sulfonyldiimidazole (SDI) in a two-chamber reactor, which avoids the need for a gas cylinder.[13][14]

Diagram 2: The key Sulfur(VI) Fluoride Exchange (SuFEx) reaction step.

Experimental Protocol 3: Fluorosulfation

⚠️ WARNING: Sulfuryl fluoride (SO₂F₂) is a toxic, colorless, and odorless gas. This procedure must be performed in a high-performance, certified chemical fume hood. Use of a gas detector is recommended.

Materials:

-

4-Cyclopropyl-2-fluorophenol (1.0 equiv)

-

Sulfuryl fluoride (SO₂F₂) gas

-

Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)

-

Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

-

Pressure-rated reaction vessel (e.g., Schlenk flask or sealed tube)

Procedure:

-

Reaction Setup: In a flame-dried, pressure-rated vessel under an inert atmosphere (N₂ or Ar), dissolve the 4-Cyclopropyl-2-fluorophenol and the base (Et₃N or DBU) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Gas Addition: With vigorous stirring, bubble SO₂F₂ gas through the solution for 5-10 minutes, or until the reaction vessel is saturated. Alternatively, for precise stoichiometry, evacuate the headspace of the flask and backfill with a known pressure of SO₂F₂ from a lecture bottle.

-

Reaction: Seal the vessel and allow it to warm to room temperature. Stir for 4-12 hours. Monitor the reaction by TLC or LC-MS until the phenol is consumed.

-

Workup - Quenching: Cool the vessel back to 0 °C before carefully opening it in the fume hood to vent any excess SO₂F₂. Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the final 4-Cyclopropyl-2-fluorophenyl fluorosulfate.

Summary of Results & Data

The following table summarizes the expected outcomes for the three-step synthesis. Yields and purity are representative and may vary based on reaction scale and optimization.

| Step | Starting Material | Product | MW ( g/mol ) | Representative Yield (%) | Purity Target (%) |

| 1 | 4-Cyclopropyl-2-fluorobenzenesulfonyl Fluoride | 4-Cyclopropyl-2-fluorobenzenesulfonic Acid | 218.23 | >90 | >95 (crude) |

| 2 | 4-Cyclopropyl-2-fluorobenzenesulfonic Acid | 4-Cyclopropyl-2-fluorophenol | 152.16 | 40-60 | >98 (post-chrom.) |

| 3 | 4-Cyclopropyl-2-fluorophenol | 4-Cyclopropyl-2-fluorophenyl Fluorosulfate | 234.22 | 85-95 | >99 (post-chrom.) |

References

- Moses, J. E., & Sharpless, K. B. (2021). Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis.

-

Wikipedia. (2024). Sulfonic acid. Wikipedia, The Free Encyclopedia. [Link]

-

Otava Chemicals. SuFEx handle fragment library. Otava Chemicals. [Link]

-

Otava Chemicals. SuFEx Handle Fragment Library. Otava Chemicals. [Link]

-

Kelly, J. W., & Sharpless, K. B. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters. [Link]

-

Sharpless, K. B. (2020). Sulfur(VI) Fluoride Exchange (SuFEx): new developments and biological applications. Grantome. [Link]

-

Baran, P. S. (2018). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Angewandte Chemie International Edition. [Link]

-

Li, Z., et al. (2020). Aryl sulfonyl fluoride synthesis via organophotocatalytic fluorosulfonylation of diaryliodonium salts. Organic & Biomolecular Chemistry. [Link]

-

Terjeson, R. J. (1989). The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids. PDXScholar. [Link]

-

Terjeson, R. J. (1989). The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids. Portland State University. [Link]

-

Li, Z., & Sharpless, K. B. (2021). Synthesis of 18F-Labeled Aryl Fluorosulfates via Nucleophilic Radiofluorination. ResearchGate. [Link]

-

Jones, L. H. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters. [Link]

-

Dong, J., & Sharpless, K. B. (2019). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. Chemical Society Reviews. [Link]

-

Willis, M. C. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. [Link]

-

Sharpless, K. B., & Dong, J. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry. [Link]

-

Various Authors. (2022). Synthesis and Chemical Transformations of Fluorosulfates. ResearchGate. [Link]

-

Wu, P., & Sharpless, K. B. (2017). Bifluoride-catalysed sulfur(VI) fluoride exchange reaction for the synthesis of polysulfates and polysulfonates. Nature Communications. [Link]

-

De Borggraeve, W. M. (2017). Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates. Organic Letters. [Link]

-

De Borggraeve, W. M. (2025). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry. [Link]

-

Sharpless, K. B. (2023). Sulfur fluoride exchange. Cell Reports Physical Science. [Link]

-

Ackermann, L. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. [Link]

-

Various Authors. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. (2024). Synthesis of fluorosulfates. Organic Chemistry Portal. [Link]

-

Various Authors. (2021). Sulfur Fluoride Exchange (SuFEx). Science of Synthesis. [Link]

-

Lin, M., et al. (2023). SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis. [Link]

-

Ball, N. D. (2021). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Synthesis. [Link]

-

Engle, K. M. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters. [Link]

Sources

- 1. Emerging Utility of Fluorosulfate Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. otavachemicals.com [otavachemicals.com]

- 4. SuFEx Handle Fragment Library [otavachemicals.com]

- 5. Sulfur(VI) Fluoride Exchange (SuFEx): new developments and biological applications - Karl Sharpless [grantome.com]

- 6. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. papers.sim2.be [papers.sim2.be]

- 14. Fluorosulfate synthesis [organic-chemistry.org]

Application Notes and Protocols for 4-Cyclopropyl-2-fluorobenzenesulfonyl Fluoride in Protein Labeling Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Druggable Proteome with Covalent Probes

The landscape of chemical biology and drug discovery is continually evolving, with a significant trend towards the development of targeted covalent inhibitors and chemical probes.[1][2] These molecules form a stable, permanent bond with their protein targets, offering advantages such as increased potency, prolonged duration of action, and the ability to target challenging proteins that have been considered "undruggable" by traditional non-covalent inhibitors.[1] Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic strategy to functionally analyze enzymes within complex biological systems by using chemical probes that covalently label active enzymes.[3][4]

Sulfonyl fluorides (SFs) have become a prominent class of electrophilic "warheads" for these applications.[5] Unlike traditional cysteine-targeting electrophiles, sulfonyl fluorides can react with a broader range of nucleophilic amino acid residues, including tyrosine, lysine, serine, histidine, and threonine.[1][2][6] This versatility significantly expands the portion of the proteome that can be targeted.[2] This document provides detailed application notes and protocols for the use of 4-cyclopropyl-2-fluorobenzenesulfonyl fluoride , a specific sulfonyl fluoride derivative, in protein labeling assays. While specific data for this particular compound is limited, the protocols and principles outlined here are based on well-established methodologies for analogous sulfonyl fluoride probes.

The Reagent: 4-Cyclopropyl-2-fluorobenzenesulfonyl Fluoride

Structure:

Key Features:

-

Sulfonyl Fluoride (-SO₂F) Warhead: This is the reactive electrophilic group that covalently modifies nucleophilic amino acid residues on target proteins.[3][5] The sulfur(VI)-fluoride bond is relatively stable in aqueous environments but becomes reactive within the microenvironment of a protein binding pocket.[7]

-

Aryl Scaffold: The benzene ring provides a rigid core that can be further functionalized to enhance binding affinity and selectivity for specific protein targets.

-

2-Fluoro Substituent: The fluorine atom at the ortho position is an electron-withdrawing group. This electronic feature can influence the reactivity of the sulfonyl fluoride warhead, potentially increasing its susceptibility to nucleophilic attack. The presence of fluorine can also impact the molecule's physicochemical properties, such as cell permeability and metabolic stability.[8]

-

4-Cyclopropyl Substituent: The cyclopropyl group at the para position is a small, rigid, and lipophilic moiety. It can influence the binding affinity and selectivity of the probe by interacting with specific hydrophobic pockets on the target protein.

Mechanism of Action: Covalent Modification of Proteins

The primary mechanism of action for 4-cyclopropyl-2-fluorobenzenesulfonyl fluoride involves the covalent modification of nucleophilic amino acid residues on a target protein.[3] This process, known as sulfur(VI) fluoride exchange (SuFEx), is a type of click chemistry.[7]

-

Binding: The probe first binds non-covalently to a pocket on the target protein.

-

Activation: The microenvironment of the protein binding site, often involving basic amino acid residues like lysine, histidine, or arginine, facilitates the deprotonation of a nearby nucleophilic residue (e.g., the hydroxyl group of tyrosine or serine, or the amine group of lysine).[1][6]

-

Nucleophilic Attack: The activated, nucleophilic amino acid side chain attacks the electrophilic sulfur atom of the sulfonyl fluoride.

-

Covalent Bond Formation: This attack results in the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme conjugate.[3]

Figure 1: General workflow for covalent protein modification.

Applications in Protein Labeling

4-Cyclopropyl-2-fluorobenzenesulfonyl fluoride can be utilized in various protein labeling assays, primarily for activity-based protein profiling (ABPP) and target identification. For many applications, it is advantageous to use a version of this probe that has been functionalized with a reporter tag, such as an alkyne or azide for subsequent "click" chemistry, or a fluorophore or biotin for direct detection.[3][9]

Application 1: In Vitro Labeling of Purified Proteins

This application is useful for confirming the reactivity of the probe with a specific protein of interest and for determining the stoichiometry of labeling.

Protocol:

-

Reagent Preparation:

-

Prepare a 10-100 mM stock solution of 4-cyclopropyl-2-fluorobenzenesulfonyl fluoride in anhydrous DMSO.

-

Prepare the purified target protein at a concentration of 1-10 µM in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl). Avoid buffers containing nucleophiles like DTT or β-mercaptoethanol.

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the protein solution with the sulfonyl fluoride probe. A typical starting point is a 10-fold molar excess of the probe over the protein.

-

Incubate the reaction mixture for 1-4 hours at 37°C. The optimal incubation time and temperature may need to be determined empirically.

-

Include a vehicle control (DMSO) to account for any non-specific effects.

-

-

Analysis:

-

SDS-PAGE: Analyze the reaction products by SDS-PAGE. If the probe contains a fluorophore, the labeled protein can be visualized directly using a fluorescence gel scanner.

-

Intact Protein Mass Spectrometry: To confirm covalent modification and determine the number of labeling events, desalt the sample and analyze by LC-MS. An increase in the protein's mass corresponding to the mass of the probe will confirm labeling.

-

Peptide Mapping: To identify the specific site(s) of modification, digest the labeled protein with trypsin and analyze the resulting peptides by LC-MS/MS.

-

Application 2: Labeling of Proteins in Cell Lysates

This approach allows for the profiling of protein targets in a more complex biological context.

Protocol:

-

Cell Lysate Preparation:

-

Harvest cultured cells and wash twice with cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors).

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

Labeling Reaction:

-

Dilute the cell lysate to a final protein concentration of 1-2 mg/mL.

-

Add the 4-cyclopropyl-2-fluorobenzenesulfonyl fluoride probe to the lysate. A typical starting concentration is 10-100 µM.

-

Incubate the reaction for 1-2 hours at 37°C.

-

-

Click Chemistry (if using an alkyne- or azide-functionalized probe):

-

To the labeled lysate, add the click chemistry reagents:

-

Azide- or alkyne-biotin/fluorophore (e.g., 100 µM)

-

Copper(II) sulfate (CuSO₄) (e.g., 1 mM)

-

A copper-chelating ligand like TBTA (e.g., 100 µM)

-

A reducing agent like sodium ascorbate (e.g., 1 mM)

-

-

Incubate at room temperature for 1 hour.

-

-

Analysis:

-

In-gel Fluorescence: Quench the reaction with SDS-PAGE loading buffer, separate proteins by SDS-PAGE, and visualize labeled proteins using a fluorescence scanner.

-

Affinity Purification and Proteomic Identification: For biotin-labeled proteins, perform streptavidin pull-down to enrich the labeled proteins. The enriched proteins can then be identified by on-bead digestion followed by LC-MS/MS analysis.

-

Figure 2: A representative experimental workflow.

Quantitative Data Summary

The following table provides suggested starting conditions for protein labeling experiments. These parameters should be optimized for each specific application.

| Parameter | In Vitro (Purified Protein) | In Situ (Cell Lysate) |

| Protein Concentration | 1-10 µM | 1-2 mg/mL |

| Probe Concentration | 10-100 µM (10x molar excess) | 10-100 µM |

| Incubation Time | 1-4 hours | 1-2 hours |

| Incubation Temperature | 37°C | 37°C |

| Buffer | Non-nucleophilic (e.g., Tris, HEPES) | Lysis buffer (protease inhibitors) |

| Analysis Methods | SDS-PAGE, Intact MS, Peptide Mapping | In-gel fluorescence, Affinity-purification, LC-MS/MS |

Troubleshooting and Considerations

-

Probe Solubility: Ensure the final concentration of DMSO in the reaction is low (typically <5%) to avoid protein precipitation.

-

Off-target Labeling: Sulfonyl fluorides can be promiscuous. To assess selectivity, perform competitive labeling experiments by pre-incubating the sample with a known inhibitor of the target protein before adding the probe.

-

Probe Stability: While generally stable, sulfonyl fluorides can undergo hydrolysis over extended periods in aqueous buffers. Prepare fresh dilutions of the probe for each experiment.[10]

Conclusion

4-Cyclopropyl-2-fluorobenzenesulfonyl fluoride represents a valuable tool for chemical biology and drug discovery. As a member of the versatile sulfonyl fluoride class of electrophiles, it has the potential to covalently label a wide range of proteins, enabling target identification, validation, and the development of novel covalent therapeutics. The protocols and guidelines presented here provide a solid foundation for researchers to incorporate this and similar probes into their experimental workflows, ultimately contributing to a deeper understanding of protein function and the expansion of the druggable proteome.

References

-

PubMed. (2013, April 18). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Retrieved from [Link]

-

PubMed. (2012, November 5). Sulfonyl fluoride analogues as activity-based probes for serine proteases. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Retrieved from [Link]

-

National Institutes of Health. (2020, January 6). Structure-based design and analysis of SuFEx chemical probes. Retrieved from [Link]

-

ResearchGate. (2013, November 25). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases | Request PDF. Retrieved from [Link]

-

PubMed. (2022, February 16). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. Retrieved from [Link]

-

MDPI. (2020, December 18). Bioorthogonal Reactions in Activity-Based Protein Profiling. Retrieved from [Link]

-

Royal Society of Chemistry. (2021, May 18). Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes. Retrieved from [Link]

-

Springer Nature. (2022, January 27). Not all sulfonyl fluorides were created equally - some have oxetanes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of amino acid and peptidic sulfonyl fluorides. (a) Reaction.... Retrieved from [Link]

-

ACS Publications. (2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. Retrieved from [Link]

-

PubMed. (2023, May 27). Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Retrieved from [Link]

-

MDPI. (2021, February 22). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Retrieved from [Link]

Sources

- 1. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]

- 2. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SuFEx:次世代クリック反応として期待のスルホニルフルオリド [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. Sulfonyl fluoride analogues as activity-based probes for serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Advanced Purification of Sulfonyl Fluorides

Topic: Removing Unreacted Sulfonyl Fluoride Residues from Reaction Mixtures Audience: Organic Chemists, Medicinal Chemists, and Process Development Scientists.

Introduction: The Stability Paradox

Welcome to the Technical Support Center. If you are here, you are likely facing a common frustration in SuFEx (Sulfur-Fluoride Exchange) chemistry: standard aqueous workups fail to remove unreacted sulfonyl fluorides.

The Science: Unlike their sulfonyl chloride counterparts, sulfonyl fluorides (

This guide details three field-proven protocols to chemically sequester and remove these residues.

Module 1: Chemical Scavenging (Liquid Phase)

Best For: Small-to-medium scale reactions where the target product is not an amine or acid-labile.

Concept: Since you cannot easily hydrolyze the

The Protocol: The "Polar Shift" Method

We utilize a sacrificial primary amine with a solubilizing tail (e.g., 3-(Dimethylamino)propylamine - DMAPA) to convert the lipophilic sulfonyl fluoride into a highly polar, basic sulfonamide.

Reagents:

-

Scavenger: 3-(Dimethylamino)propylamine (DMAPA) [CAS: 109-55-7]

-

Base: Triethylamine (

) or DIPEA (if the reaction mixture is not already basic). -

Solvent: DCM or EtOAc.

Step-by-Step Guide:

-

Quench: At the end of your reaction, add 1.5 - 2.0 equivalents (relative to the estimated unreacted

) of DMAPA to the reaction mixture. -

Incubate: Stir at room temperature for 30–60 minutes.

-

Validation: Monitor by TLC. The non-polar

spot should disappear, replaced by a baseline spot (the amino-sulfonamide adduct).

-

-

Acid Wash: Dilute the mixture with an organic solvent (EtOAc/DCM). Wash the organic layer vigorously with 1M HCl or 10% Citric Acid (2x).

-